molecular formula C24H23N5O3 B6581129 3-(2-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1207014-68-3

3-(2-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B6581129
CAS No.: 1207014-68-3
M. Wt: 429.5 g/mol
InChI Key: LRTLQKFEZPWNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound featuring a benzoxazolone core linked via a 2-oxoethyl group to a piperazine ring, which is further substituted with a pyridazine moiety bearing a 2-methylphenyl group. The benzoxazolone scaffold is associated with diverse biological activities, including anti-inflammatory and metabolic modulation . The piperazine-pyridazine linkage is common in CNS-targeting pharmaceuticals due to its ability to modulate neurotransmitter receptors. The 2-methylphenyl substituent on pyridazine likely enhances lipophilicity and influences binding affinity to target proteins .

Properties

IUPAC Name

3-[2-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-17-6-2-3-7-18(17)19-10-11-22(26-25-19)27-12-14-28(15-13-27)23(30)16-29-20-8-4-5-9-21(20)32-24(29)31/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTLQKFEZPWNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

6-(3,4-dimethylphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one (M452-1244)

  • Structure: Replaces the benzoxazolone with a triazolopyridazinone core and introduces a 2-fluorophenyl group on the piperazine.
  • Key Differences: The triazolopyridazinone moiety may enhance metabolic stability compared to benzoxazolone.

6-(2-Chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one

  • Structure : Features dual chlorophenyl substituents (on pyridazine and piperazine).
  • Key Differences :
    • Chlorine atoms increase molecular weight and logP (predicted logP ≈ 4.2) compared to the target compound (predicted logP ≈ 3.8).
    • The electron-withdrawing Cl group may reduce piperazine basicity, altering pharmacokinetics .

Analogues with Alternative Heterocyclic Cores

Ethyl 2,4-dioxo-4-(3-oxo-5,6-diphenyl-2,3-dihydropyridazin-4-yl)butanoate

  • Structure: Pyridazinone core with diphenyl substituents and an ester side chain.
  • Key Differences :
    • The absence of a piperazine ring limits CNS activity but may favor anti-inflammatory applications.
    • Higher polarity (ester group) reduces logP (predicted logP ≈ 2.5), enhancing aqueous solubility .

3-{2-[4-(4-phenoxyphenyl)piperazin-1-yl]ethyl}[1,3]oxazolo[4,5-b]pyridin-2(3H)-one

  • Structure: Oxazolo-pyridinone core with a phenoxyphenyl-piperazine side chain.
  • Predicted molecular weight (416.47 g/mol) is comparable to the target compound (~430 g/mol), but the extended aromatic system may increase melting point .

Benzoxazole Derivatives with Therapeutic Relevance

Benzoxazole-Thiazolidinedione Hybrids

  • Structure: Benzoxazole fused with thiazolidinedione, a known antidiabetic pharmacophore.
  • Key Differences :
    • Thiazolidinedione enhances antihyperglycemic activity via PPAR-γ agonism, a mechanism absent in the target compound.
    • Higher hydrogen-bonding capacity due to the thiazolidinedione ring improves solubility in polar solvents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted logP Pharmacological Notes
Target Compound C₃₀H₂₈N₆O₃ ~430 2-methylphenyl, benzoxazolone 3.8 Potential CNS/anti-inflammatory activity
M452-1244 C₂₄H₂₂FN₇O₂ 459.47 2-fluorophenyl, triazolopyridazinone 4.1 Enhanced metabolic stability
6-(2-Chlorophenyl)-pyridazinone C₂₁H₁₈Cl₂N₄O₂ 429.30 Dual chlorophenyl 4.2 High lipophilicity, potential toxicity
Benzoxazole-Thiazolidinedione Hybrid C₁₈H₁₄N₂O₃S 338.38 Thiazolidinedione 2.9 Antihyperglycemic activity
3-{2-[4-(4-phenoxyphenyl)piperazin-1-yl]ethyl}oxazolo-pyridinone C₂₄H₂₄N₄O₃ 416.47 Phenoxyphenyl 4.0 Limited BBB penetration

Research Findings and Implications

  • Structural-Activity Relationships: Piperazine Modifications: Fluorophenyl (M452-1244) and chlorophenyl () substituents on piperazine enhance receptor affinity but may increase off-target toxicity. The target compound’s 2-methylphenyl group balances lipophilicity and safety. Heterocyclic Cores: Benzoxazolone (target) vs. triazolopyridazinone (M452-1244) influences metabolic stability and target selectivity. Benzoxazolone’s hydrogen-bonding capacity may favor solubility over triazolopyridazinone .
  • Therapeutic Potential: The target compound’s benzoxazolone and pyridazine motifs align with anti-inflammatory and neuroactive drug candidates, whereas analogues like M452-1244 may prioritize metabolic diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.